7-Chloro-1H-indole-2-carbonyl chloride
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Overview
Description
7-Chloro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a chloro substituent at the 7th position and a carbonyl chloride group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-indole-2-carbonyl chloride typically involves the chlorination of 1H-indole-2-carbonyl chloride. One common method is the reaction of 7-chloro-1H-indole-2-carboxylic acid with thionyl chloride in the presence of a solvent such as chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Condensation: Often performed in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Amides: Formed from the reaction with amines.
Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.
Substituted Indoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
7-Chloro-1H-indole-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various indole derivatives.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in the study of indole-based compounds’ biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indole-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1H-indole-2-carbonyl chloride: Lacks the chloro substituent at the 7th position.
7-Bromo-1H-indole-2-carbonyl chloride: Similar structure but with a bromo substituent instead of a chloro substituent.
Uniqueness
7-Chloro-1H-indole-2-carbonyl chloride is unique due to the presence of both a chloro substituent and a carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex indole derivatives with potential biological activities .
Properties
IUPAC Name |
7-chloro-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYVRRVRBQUTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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